molecular formula C9H11IO2 B8578317 4-(3-Hydroxypropyl)-2-iodophenol

4-(3-Hydroxypropyl)-2-iodophenol

Cat. No.: B8578317
M. Wt: 278.09 g/mol
InChI Key: XCNMGRMKSNTURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxypropyl)-2-iodophenol is a phenolic compound characterized by a hydroxyl group at the para position, a 3-hydroxypropyl chain at the same position, and an iodine substituent at the ortho position. This structure confers unique physicochemical properties, such as increased molecular weight (due to iodine) and altered electronic effects compared to non-halogenated analogs.

Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

4-(3-hydroxypropyl)-2-iodophenol

InChI

InChI=1S/C9H11IO2/c10-8-6-7(2-1-5-11)3-4-9(8)12/h3-4,6,11-12H,1-2,5H2

InChI Key

XCNMGRMKSNTURK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCO)I)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The iodine substituent in 4-(3-Hydroxypropyl)-2-iodophenol distinguishes it from closely related compounds. Key analogs and their properties include:

Compound Name Substituents Source/Application Key Properties/Actions References
This compound 2-I, 4-(3-hydroxypropyl) Synthetic/Research High polarizability, potential halogen bonding -
4-(3-Hydroxypropyl)-2-methoxyphenol (G3(OH)) 2-OCH₃, 4-(3-hydroxypropyl) Lignin depolymerization () High selectivity in lignin breakdown
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (S3(OH)) 2,6-OCH₃, 4-(3-hydroxypropyl) Lignin-derived () Inhibits lignin condensation
1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol 2-OCH₃, 4-OCH₃, 4-(3-hydroxypropyl) Plant isolates () Structural complexity, diastereomerism
4-(3-(tert-Butoxy)-2-hydroxypropyl)-2-methoxyphenol 2-OCH₃, 3-tert-butoxy Synthetic insecticide () High encapsulation efficiency in nanosystems
  • Iodine vs. Methoxy Groups: The iodine atom (van der Waals radius: 198 pm) introduces steric bulk and polarizability compared to methoxy (-OCH₃) groups. This may enhance halogen bonding interactions in catalytic or biological systems, though methoxy analogs dominate in lignin processing due to their compatibility with green solvents like methanol .
  • Hydroxypropyl Chain : The 3-hydroxypropyl group is conserved across analogs, contributing to hydrophilicity and hydrogen-bonding capacity. Its presence in lignin derivatives facilitates depolymerization by inhibiting condensation reactions .

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